Cas no 921550-07-4 (4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)
4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- AKOS024631277
- F2252-0005
- 921550-07-4
- 4-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
-
- Inchi: 1S/C19H13ClN2O3S/c1-24-15-4-2-3-12-9-16(25-17(12)15)14-10-26-19(21-14)22-18(23)11-5-7-13(20)8-6-11/h2-10H,1H3,(H,21,22,23)
- InChI Key: MXXVRRNCEQIBPB-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 384.0335411g/mol
- Monoisotopic Mass: 384.0335411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 92.6Ų
4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2252-0005-2μmol |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-5μmol |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-10μmol |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-20μmol |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-1mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-2mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-3mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-4mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-5mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2252-0005-10mg |
4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921550-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
4-Chloro-N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)benzamide: A Comprehensive Overview
4-Chloro-N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)benzamide, also known by its CAS number 921550-07-4, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzamides and features a complex structure incorporating a benzofuran moiety and a thiazole ring. The combination of these structural elements contributes to its unique chemical properties and biological activities.
The molecular structure of this compound is characterized by a benzamide core, which is further substituted with a chloro group at the para position. The thiazole ring, attached via an N-substituent, introduces additional complexity and functionality. The benzofuran moiety, substituted with a methoxy group at the 7-position, adds aromaticity and potential for hydrogen bonding interactions. These structural features make the compound an interesting candidate for exploring its pharmacological properties.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The thiazole ring, in particular, has been associated with various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The presence of the benzofuran group further enhances the compound's potential for interacting with biological targets. Researchers have demonstrated that such compounds can modulate enzyme activity and influence cellular signaling pathways, making them valuable leads for therapeutic development.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclization. The synthesis typically begins with the preparation of intermediate thiazole derivatives, which are then subjected to nucleophilic substitution or coupling reactions to introduce the benzamide moiety. The methoxy substitution on the benzofuran ring can be achieved through etherification or nucleophilic aromatic substitution, depending on the starting materials used.
The biological evaluation of this compound has revealed promising results in preclinical studies. In vitro assays have shown that it exhibits moderate to high potency against certain enzyme targets, suggesting its potential as a lead compound for drug development. Additionally, preliminary pharmacokinetic studies indicate that the compound has acceptable absorption and stability profiles, which are critical factors for its potential use as an orally administered drug.
One area of active research involving this compound is its application in oncology. Preclinical data suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that it can modulate the activity of kinases associated with tumor growth and metastasis. These findings have sparked interest in further exploring its antitumor properties in animal models.
Beyond oncology, this compound has also shown potential in other therapeutic areas. For example, its ability to inhibit inflammatory mediators makes it a candidate for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease. Furthermore, its antimicrobial properties have been investigated in the context of developing new antibiotics or antifungal agents.
The structural versatility of this compound allows for further modification to optimize its pharmacokinetic and pharmacodynamic properties. Researchers are currently exploring various strategies to enhance its bioavailability and reduce potential off-target effects. These include modifications to the benzofuran or thiazole moieties to improve solubility or stability.
In conclusion, 4-chloro-N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)benzamide represents a compelling example of how complex organic molecules can be designed and synthesized for specific biological applications. With ongoing research uncovering new insights into its mechanism of action and therapeutic potential, this compound continues to be a focal point in medicinal chemistry research.
921550-07-4 (4-chloro-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)